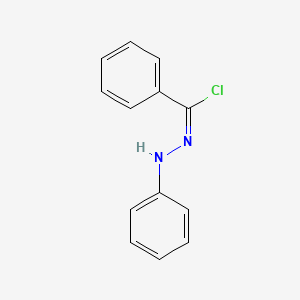

N'-Phenylbenzohydrazonoyl chloride

Description

Properties

Molecular Formula |

C13H11ClN2 |

|---|---|

Molecular Weight |

230.69 g/mol |

IUPAC Name |

(E)-N-phenylbenzenecarbohydrazonoyl chloride |

InChI |

InChI=1S/C13H11ClN2/c14-13(11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H/b16-13+ |

InChI Key |

IUSCIWAUZVKPPY-DTQAZKPQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N\NC2=CC=CC=C2)/Cl |

Canonical SMILES |

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)Cl |

Pictograms |

Acute Toxic; Irritant; Environmental Hazard |

Synonyms |

alpha-chlorobenzaldehyde phenylhydrazone benzoyl chloride phenylhydrazone chlorodiphenylnitrilimine N-(alpha-chlorobenzylidene)phenylhydrazone N--(alpha-chlorobenzylidene)phenylhydrazine |

Origin of Product |

United States |

Mechanistic Investigations of Nitrilimine Generation from N Phenylbenzohydrazonoyl Chloride

In Situ Formation of Nitrilimines

Nitrilimines are typically unstable and readily dimerize, so they are almost always generated in situ for synthetic applications, particularly for 1,3-dipolar cycloaddition reactions. nih.govmdpi.commdpi.com The most common and widely utilized method for their generation is the dehydrohalogenation of hydrazonoyl halides, such as N'-Phenylbenzohydrazonoyl chloride. nih.govmdpi.com This process involves the removal of a hydrogen and a halogen atom from the hydrazonoyl chloride backbone to form the transient nitrilimine species. The choice of reagents and conditions for this in situ generation is pivotal as it dictates the reaction environment and the availability of the 1,3-dipole for trapping by a suitable dipolarophile. nih.gov

Base-Promoted 1,3-Elimination Reactions (e.g., Triethylamine)

The most common method for generating nitrilimines from this compound is through a base-promoted 1,3-elimination reaction. nih.govmdpi.com Organic bases, particularly triethylamine, are frequently employed for this dehydrohalogenation process. nih.govmdpi.comresearchgate.net

The mechanism proceeds via the initial abstraction of the acidic N-H proton from the this compound by the base (e.g., triethylamine). This deprotonation forms a hydrazonoyl anion intermediate. Subsequently, this anion undergoes a rapid, spontaneous elimination of the chloride ion to yield the target nitrilimine. The nitrilimine, a neutral 1,3-dipolar species with a characteristic allenic or propargylic resonance structure, is then trapped by a dipolarophile present in the reaction mixture to form various heterocyclic compounds. researchgate.net

The kinetics of this base-catalyzed hydrolysis of hydrazonyl halides have been studied, revealing that the process involves the loss of the halide ion from the hydrazonoyl bromide anion to form the 1,3-dipolar ion. rsc.org The rate of this elimination is influenced by the nature of the substituents on the aromatic rings. rsc.org Electron-withdrawing groups on the N-phenyl ring can enhance the acidity of the N-H proton, facilitating the initial deprotonation step by the base. rsc.org

Table 1: Reaction Conditions for Base-Promoted Nitrilimine Generation

| Precursor | Base | Solvent | Temperature | Outcome |

|---|---|---|---|---|

| This compound | Triethylamine (Et3N) | Tetrahydrofuran (THF) | 0–5 °C | In situ generation of diphenylnitrilimine for cycloaddition. researchgate.net |

| Substituted Hydrazonoyl Halides | Triethylamine (Et3N) | Dichloromethane (CH2Cl2) | -40 °C to room temp. | Effective generation for reaction with various dipolarophiles. lookchem.com |

This table is generated based on typical conditions reported in the literature for similar reactions.

Lewis Acid-Catalyzed Nitrilium Ion Pathways

An alternative mechanistic pathway for the reaction of hydrazonoyl chlorides involves the use of Lewis acids. Unlike base-mediated reactions that proceed through a nitrilimine intermediate via 1,3-elimination, Lewis acid catalysis can promote a different route. researchgate.net

In the presence of a Lewis acid, the reaction can proceed through the formation of a nitrilium ion. The Lewis acid coordinates to the chlorine atom of the this compound, facilitating its departure as a chloride anion. This results in the formation of a cationic nitrilium intermediate. This highly electrophilic species can then be attacked by a nucleophile.

For instance, in reactions with β-oxodithioesters or β-oxothioamides, the pathway under Lewis acid catalysis involves the initial replacement of the halogen atom by the sulfur of the thio-compound. researchgate.net This is followed by cyclization and elimination to yield the final heterocyclic product. This contrasts with the base-mediated version of the same reaction, where a [3+2] cycloaddition of the in situ generated nitrilimine occurs at the C=S bond. researchgate.net

Stereochemical Aspects of Nitrilimine Formation (E/Z Isomerism)

Stereoisomerism in the starting this compound can be a significant factor in its reactivity. This isomerism arises due to the restricted rotation around the carbon-nitrogen double bond (C=N), leading to the possibility of E and Z isomers. studymind.co.ukchemistrystudent.com The Z isomer has the chloride atom and the N-phenyl group on the same side of the C=N bond, while in the E isomer, they are on opposite sides. youtube.comsavemyexams.com

The formation of the 1,3-dipolar nitrilimine from the hydrazonoyl halide anion is a competitive process with the formation of a carbonium ion intermediate, with the dominant pathway depending on the pH of the medium. rsc.org The stereochemistry of the starting material could potentially influence this competition. For example, the alignment required for the anti-periplanar elimination of HCl in the base-promoted mechanism might be more readily achieved from one isomer over the other, thus affecting the efficiency of nitrilimine formation.

Reactivity and Synthetic Transformations of N Phenylbenzohydrazonoyl Chloride and Derived Nitrilimines

1,3-Dipolar Cycloaddition Reactions

The primary mode of reactivity for nitrilimines, generated from N'-Phenylbenzohydrazonoyl chloride, is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. nih.govresearchgate.netnih.gov This reaction involves the combination of the three-atom, four-pi-electron nitrilimine system with a two-pi-electron component (the dipolarophile) to form a five-membered heterocyclic ring. nih.gov These reactions are known for their high regioselectivity and stereoselectivity. researchgate.netmdpi.com

The reaction of nitrilimines with alkenes and alkynes serves as a fundamental method for the synthesis of pyrazoline and pyrazole (B372694) derivatives, respectively. nih.govnih.govnih.gov The cycloaddition of nitrilimines to alkenes typically yields 4,5-dihydropyrazoles, commonly known as pyrazolines. nih.gov These reactions are generally highly regioselective, with the orientation of the addition being influenced by both electronic and steric factors. nih.gov For instance, the reaction of nitrilimines with both electron-rich and electron-poor monosubstituted alkenes generally leads to the formation of 5-substituted pyrazolines as the major or sole product. nih.gov

The cycloaddition with alkynes provides a direct route to pyrazoles, which are stable aromatic heterocycles. organic-chemistry.orgnih.govnih.govyoutube.comrsc.org This method is versatile, allowing for the synthesis of a wide range of substituted pyrazoles by varying the substituents on both the nitrilimine and the alkyne. organic-chemistry.orgnih.govnih.govnih.gov The use of alkyne surrogates, such as α-bromocinnamaldehyde, has also been employed to overcome challenges associated with the handling and regioselectivity of certain alkynes. nih.gov

Table 1: Synthesis of Pyrazolines and Pyrazoles from this compound

| Dipolarophile | Product Type | Reaction Conditions | Yield (%) | Reference |

| Acrylonitrile | Pyrazoline | Heat | High | nih.gov |

| Acrylamide | Pyrazoline | Heat | High | nih.gov |

| Ethyl acrylate | Pyrazoline | Heat | 58 | nih.gov |

| Terminal Alkynes | Pyrazole | Various, often with base | Good to excellent | organic-chemistry.orgnih.gov |

| α-Bromocinnamaldehyde | Pyrazole | Triethylamine, room temp | Good | nih.gov |

Enamines and enaminones are effective dipolarophiles in reactions with nitrilimines, leading to the formation of pyrazoles. The reaction with enamines proceeds via a [3+2] cycloaddition followed by the elimination of a secondary amine to afford the aromatic pyrazole ring.

In the case of enaminones, the reaction with nitrilimines generated from hydrazonoyl chlorides can proceed through different mechanistic pathways. researchgate.net One plausible mechanism involves the initial [3+2] cycloaddition of the nitrilimine to the enamine double bond. The resulting intermediate can then undergo elimination of the amino group to furnish the pyrazole product. Another proposed pathway involves a Michael-type addition of the enaminone to the nitrilimine, followed by cyclization and elimination. organic-chemistry.org The specific pathway can be influenced by the reaction conditions and the nature of the substituents on both reactants.

A notable and more complex transformation is the double 1,3-dipolar cycloaddition of nitrilimines with allenoates. This reaction leads to the formation of spirobidihydropyrazoles, which are complex molecules containing two dihydropyrazole rings sharing a spiro carbon center. acs.orgresearchgate.net This transformation is achieved in a one-pot process where two equivalents of the nitrilimine, generated in situ from the corresponding hydrazonoyl chloride, react with one equivalent of the allenoate. acs.org

The proposed mechanism involves an initial [3+2] cycloaddition of the first nitrilimine molecule to the α,β-double bond of the allenoate, forming a dihydropyrazoline intermediate. acs.org Subsequently, a second molecule of the nitrilimine undergoes cycloaddition with the remaining terminal double bond of the dihydropyrazoline intermediate to yield the final spirobidihydropyrazole product. acs.org This reaction proceeds with high diastereoselectivity, affording the products in good to excellent yields under mild conditions. acs.orgresearchgate.net

Table 2: Double 1,3-Dipolar Cycloaddition of Nitrilimines with Allenoates

| Nitrilimine Precursor | Allenoate | Product | Yield (%) | Diastereoselectivity | Reference |

| This compound | Ethyl 2,3-butadienoate | Spirobidihydropyrazole | up to 94% | Excellent | acs.org |

| Substituted N'-arylbenzohydrazonoyl chlorides | Various α-substituted allenoates | Substituted Spirobidihydropyrazoles | 76-94% | Excellent | acs.org |

Benzofuran-derived azadienes serve as versatile reactants in cycloaddition reactions with nitrilimines, leading to the formation of spiro-pyrazolines. researchgate.net The reaction proceeds via a regio- and diastereospecific [3+2] cycloaddition. researchgate.net

Interestingly, under certain conditions, the initially formed spiro-pyrazoline can undergo a subsequent ring-opening rearrangement. For instance, carrying out the reaction in the presence of diazabicyclooctane (DABCO) can promote a (3+2) cycloaddition followed by the opening of the aurone (B1235358) ring, a key structural component of the initial azadiene. researchgate.net This divergent reactivity highlights the potential to access different molecular scaffolds from the same starting materials by tuning the reaction conditions.

Nitrilimines, generated from this compound, also undergo 1,3-dipolar cycloaddition reactions with various heteroatom multiple bonds, including C=S, C=N, and C=O bonds. researchgate.netresearchgate.netnih.govchemistrysteps.comnih.govacs.orgyoutube.comlibretexts.org

The reaction with compounds containing a C=S double bond, such as thiobenzophenone, is highly regiospecific. researchgate.net The cycloaddition typically results in the formation of thiadiazoline derivatives. researchgate.netresearchgate.net

Reactions with the C=N bond of imines can lead to the formation of triazoline derivatives. The reactivity and outcome can be influenced by the nature of the substituents on both the nitrilimine and the imine. researchgate.net

The cycloaddition of nitrilimines with the C=O bond of carbonyl compounds is also a known transformation. A significant example is the reaction with carbon dioxide (CO₂), which serves as a C1 building block. This reaction, often mediated by a fluoride (B91410) source like CsF, provides access to 1,3,4-oxadiazol-2(3H)-ones. acs.org

Reactions with Heteroatom Multiple Bonds

Cycloaddition to Nitriles: Formation of 1,2,4-Triazoles

The 1,3-dipolar cycloaddition reaction between nitrilimines, generated from this compound, and nitriles provides a direct route to 1,3,5-trisubstituted 1,2,4-triazoles. rsc.orgresearchgate.net This transformation is typically carried out in one flask under basic conditions and is applicable to both aliphatic and aromatic nitriles. rsc.org The reaction is believed to proceed through a [3+2] cycloaddition of the in situ generated nitrilimine with the nitrile. mdpi.com

A variety of catalysts, including ytterbium triflate (Yb(OTf)3) and silver nitrate (B79036) (AgNO3), have been employed to facilitate the intermolecular cyclization of hydrazonyl chlorides with nitriles, leading to the formation of 1,2,4-triazole (B32235) C-nucleosides. nih.govresearchgate.net The reaction tolerates a range of functional groups on both the N'-phenylhydrazonoyl chloride and the nitrile, allowing for the synthesis of a diverse library of 1,2,4-triazole derivatives. rsc.orgnih.gov For instance, N-phenylhydrazonoyl hydrochlorides bearing ester and acetyl functionalities have been successfully employed in this reaction. rsc.org

Table 1: Examples of 1,2,4-Triazole Synthesis from this compound and Nitriles

| This compound Derivative | Nitrile | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-phenylbenzohydrazonoyl hydrochloride | Acetonitrile | Et3N, reflux | 1,3-Diphenyl-5-methyl-1,2,4-triazole | 85 | rsc.org |

| N-(4-chlorophenyl)benzohydrazonoyl hydrochloride | Benzonitrile | Et3N, reflux | 1-(4-Chlorophenyl)-3,5-diphenyl-1,2,4-triazole | 92 | rsc.org |

| N-phenyl-2-oxopropanehydrazonoyl chloride | Trifluoroacetonitrile | Et3N, CH2Cl2 | 1-Phenyl-3-acetyl-5-trifluoromethyl-1,2,4-triazole | 88 | mdpi.com |

| N-Arylhydrazonoyl hydrochloride | Various nitriles | Basic conditions | 1,3,5-Trisubstituted 1,2,4-triazoles | 56-98 | rsc.org |

Reactions with Thiocarbonyl Compounds (Thiones, β-Oxodithioesters, β-Oxothioamides): Synthesis of 1,3,4-Thiadiazoles

This compound reacts with various thiocarbonyl compounds to yield 1,3,4-thiadiazole (B1197879) derivatives. The reaction with thiosemicarbazide (B42300) derivatives, for instance, followed by cyclization, is a common method for synthesizing 2-amino-1,3,4-thiadiazoles. organic-chemistry.orgmdpi.com The reaction of this compound with compounds containing a thioamide-hydrazine moiety can lead to the formation of 1,3,4-thiadiazoles through intramolecular cyclization. semanticscholar.org

The reaction with β-oxodithioesters and β-oxothioamides can proceed via two different pathways depending on the reaction conditions. In the presence of a base, a 1,3-dipolar cycloaddition of the in situ generated nitrilimine occurs at the C=S bond. researchgate.net Alternatively, under Lewis acid catalysis, the reaction is proposed to involve the initial replacement of the chlorine atom of the hydrazonoyl chloride by the sulfur of the thiocarbonyl compound, followed by cyclization and elimination to afford the 1,3,4-thiadiazole. researchgate.net

Table 2: Synthesis of 1,3,4-Thiadiazoles from this compound

| Thiocarbonyl Compound | Catalyst/Conditions | Product | Reference |

| 2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide | Et3N, EtOH, reflux | 1,3,4-Thiadiazole derivative | semanticscholar.org |

| β-Oxodithioesters | Lewis Acid | (Z)-1,3,4-Thiadiazol-2(3H)-ylidenes | researchgate.net |

| β-Oxothioamides | Base | (Z)-1,3,4-Thiadiazol-2(3H)-ylidenes | researchgate.net |

| Potassium thiocyanate | Ethanol, Methanol, reflux | 2,4-Diphenyl-5-imino-Δ2-1,3,4-thiadiazole | sphinxsai.com |

Cycloaddition to Isatin (B1672199) Derivatives: Preparation of Spiro[indoline-3,2′-mdpi.comCurrent time information in Bangalore, IN.sav.skoxadiazol]-2-ones

The 1,3-dipolar cycloaddition of nitrilimines derived from this compound with the exocyclic C=O or C=C double bond of isatin derivatives provides a versatile route for the synthesis of spiro-oxindole compounds. Specifically, the reaction with isatins can lead to the formation of spiro[indoline-3,2′- mdpi.comCurrent time information in Bangalore, IN.sav.skoxadiazol]-2-ones. researchgate.net These spirocyclic compounds are of significant interest due to their presence in various natural products and their potential biological activities. researchgate.netresearchgate.net

The reaction involves the in situ generation of the nitrilimine, which then undergoes a cycloaddition reaction with the carbonyl group at the C3 position of the isatin ring. This leads to the formation of a five-membered oxadiazole ring spiro-fused to the indoline (B122111) core. The reaction conditions and the substituents on both the isatin and the hydrazonoyl chloride can influence the reaction's efficiency and regioselectivity.

Reactivity with Carbon Dioxide (CO2): Formation of 1,3,4-Oxadiazole-2(3H)-ones

The reaction of this compound with carbon dioxide in the presence of a base like cesium fluoride (CsF) and a phase-transfer catalyst such as 18-crown-6 (B118740) leads to the formation of 1,3,4-oxadiazole-2(3H)-ones. nih.gov While initially proposed as a 1,3-dipolar cycloaddition, computational studies suggest a more complex mechanism. nih.gov

The favored pathway is believed to be a stepwise process that does not involve the formation of a free nitrilimine intermediate. nih.gov Instead, the fluoride anion deprotonates the hydrazonoyl chloride, creating a nucleophilic anion that then attacks the carbon dioxide. nih.gov This is followed by an intramolecular cyclization to yield the final product. This reaction highlights a unique reactivity pattern of hydrazonoyl chlorides, expanding their synthetic utility beyond traditional cycloadditions.

Regioselectivity and Stereoselectivity in Cycloaddition Processes

The cycloaddition reactions of nitrilimines derived from this compound often exhibit high levels of regioselectivity and stereoselectivity.

Regioselectivity: In cycloadditions with unsymmetrical dipolarophiles, the regiochemistry is a critical aspect. For instance, the reaction of nitrilimines with monosubstituted alkenes is highly regioselective, typically affording only the 5-substituted pyrazoline/pyrazole products. sav.sk Similarly, in reactions with 5-methylidene-3-phenylhydantoin, the cycloaddition proceeds regioselectively to form a single regioisomer, where the terminal nitrogen atom of the nitrilimine connects to the more sterically hindered carbon atom of the double bond. mdpi.com The regioselectivity can be influenced by both electronic and steric factors of the reactants and can often be rationalized by frontier molecular orbital (FMO) theory. mdpi.comsav.sk

Stereoselectivity: The stereochemical outcome of these cycloadditions is also significant. For example, the reaction of nitrilimines with β-oxodithioesters and β-oxothioamides under Lewis acid catalysis produces (Z)-1,3,4-thiadiazol-2(3H)-ylidenes with high stereoselectivity. researchgate.net In the cycloaddition with α,β-unsaturated ketones, high diastereoselectivity has been observed, leading to highly functionalized pyrazoline heterocycles. koreascience.kr

Role of Lewis Acid Coordination in Cycloaddition Reactivity and Selectivity

Lewis acids can play a crucial role in influencing the reactivity and selectivity of cycloaddition reactions involving this compound and its derived nitrilimines. The coordination of a Lewis acid to one of the reactants can alter its electronic properties, thereby affecting the reaction rate and stereochemical outcome.

In the context of [2+2] cycloadditions, a chiral Lewis acid can accelerate the transfer of triplet energy from a photocatalyst to the substrate, a cinnamate (B1238496) ester in one study. nih.gov Computational studies suggest that the Lewis acid lowers the energy of the substrate's frontier molecular orbitals, leading to enhanced electronic coupling and a faster energy transfer rate. nih.gov This demonstrates that Lewis acids can impact both the thermodynamics and kinetics of such reactions.

In reactions with β-oxodithioesters and β-oxothioamides, Lewis acid catalysis promotes a different reaction pathway compared to base-mediated conditions, leading to the stereoselective formation of (Z)-1,3,4-thiadiazol-2(3H)-ylidenes. researchgate.net This suggests that the Lewis acid activates the hydrazonoyl chloride for a nucleophilic substitution prior to cyclization. Furthermore, Lewis acids like scandium triflate (Sc(OTf)3) have been shown to effectively catalyze [4+2] cycloaddition reactions, for example, between donor-acceptor cyclobutanes and iminooxindoles, to produce spiro[piperidine-3,2'-oxindoles] with excellent stereoselectivity. nih.gov

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions where the chloride atom is displaced by a nucleophile. The chlorine atom in this compound is a good leaving group, making the compound reactive towards various nucleophiles such as amines, alcohols, and thiols. These reactions are typically performed in polar solvents.

However, simple aryl halides are generally resistant to nucleophilic substitution under normal laboratory conditions. chemguide.co.uk The reactivity can be enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org In the case of this compound, the hydrazonoyl moiety itself influences the reactivity of the C-Cl bond.

An example of a nucleophilic substitution is the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea to synthesize N-phenylbenzamides, which is proposed to proceed through a rearrangement intermediate. unair.ac.id

Applications in Advanced Organic Synthesis and Material Precursors

Role in Polymer Chemistry and Controlled Radical Polymerization

While extensively used in heterocyclic synthesis, the application of N'-Phenylbenzohydrazonoyl chloride in polymer chemistry is less documented but holds significant potential, particularly in the realm of Controlled Radical Polymerization (CRP). nih.gov Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization are powerful methods for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. researchgate.nettcichemicals.com

A key component of ATRP is the initiator, which is typically an alkyl halide. nih.gov The carbon-halogen bond is reversibly cleaved by a transition-metal catalyst (commonly a copper complex) to generate a propagating radical. Structurally, this compound contains a reactive carbon-chlorine bond. It is chemically plausible that this C-Cl bond could be activated by an ATRP catalyst to generate a carbon-centered radical. This radical could then initiate the polymerization of vinyl monomers (e.g., styrene, acrylates).

In such a scenario, the N'-phenylbenzohydrazone moiety would become the initiating end-group of the resulting polymer chain. This would provide a straightforward method for producing polymers with a specific and potentially functional terminal group, which could be used for subsequent modifications or for influencing the polymer's properties. While this specific compound is not yet a conventional initiator, its structure aligns with the fundamental requirements for initiating a controlled radical polymerization process like ATRP. nih.govresearchgate.net

Spectroscopic and Crystallographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom.

In ¹H NMR spectroscopy of N'-Phenylbenzohydrazonoyl chloride, the protons on the two phenyl rings give rise to a complex multiplet signal in the aromatic region, typically observed between δ 7.21 and 7.40 ppm. The broad singlet corresponding to the N-H proton can also be identified in the spectrum.

Table 1: Representative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.21-7.40 | Multiplet |

| NH | Variable | Broad Singlet |

| Data presented is a representative compilation from typical experimental values. |

The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of the molecule. The carbon atom of the C=N bond typically appears around δ 148.0 ppm. The carbons of the phenyl rings produce a series of signals in the aromatic region, generally between δ 113.0 and 139.3 ppm.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=N | ~148.0 |

| Aromatic-C | 113.0-139.3 |

| Data presented is a representative compilation from typical experimental values. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups present in this compound. The IR spectrum exhibits distinct absorption bands corresponding to the vibrational frequencies of specific bonds. A notable feature is the N-H stretching vibration, which typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The C=N stretching vibration is observed around 1600 cm⁻¹, while the aromatic C-H and C=C stretching vibrations give rise to signals in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-Cl stretching vibration can be found in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| C=N Stretch | ~1600 |

| Aromatic C=C Stretch | 1450-1600 |

| C-Cl Stretch | < 800 |

| Data presented is a representative compilation from typical experimental values. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for accurately determining the elemental composition of a molecule by providing a precise measurement of its mass-to-charge ratio. For this compound (C₁₃H₁₁ClN₂), the calculated exact mass is 230.0611. echemi.com Experimental HRMS data that closely matches this theoretical value provides strong evidence for the correct molecular formula. echemi.com

Elemental Analysis for Compositional Purity and Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound (C₁₃H₁₁ClN₂), the theoretical elemental composition is approximately 67.68% Carbon, 4.81% Hydrogen, 12.14% Nitrogen, and 15.37% Chlorine. Experimental results from elemental analysis that are in close agreement with these calculated values confirm the empirical formula and the purity of the synthesized compound. echemi.com

Theoretical and Computational Studies on N Phenylbenzohydrazonoyl Chloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map the electron distribution and energy levels, which in turn govern the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. In the study of systems derived from N'-Phenylbenzohydrazonoyl chloride, DFT is employed to optimize molecular geometries, calculate electronic properties, and explore potential energy surfaces of reactions.

For instance, in studies of the 1,3-dipolar cycloaddition reactions involving the corresponding nitrile imine, DFT calculations using hybrid exchange-correlation functionals like PBE0 with a double-zeta basis set (def2-svpd) have been successfully applied. nih.gov These calculations provide optimized geometries for the reactants, intermediates, and transition states. Furthermore, analysis of the electronic populations, often using methods like Hirshfeld charge analysis, helps in understanding the charge distribution within the molecule, identifying electron-rich and electron-poor centers that are key to its reactivity. nih.gov

Table 1: Selected DFT-Calculated Parameters for Diphenyl Nitrile Imine

| Parameter | Value | Significance |

|---|---|---|

| C-N-N Bond Angle | ~173° | Indicates a nearly linear, propargyl-like structure for the 1,3-dipole. |

| Hirshfeld Charge on C1 | +0.158 | Shows the carbon atom is an electrophilic center. |

| Hirshfeld Charge on N3 | -0.219 | Shows the terminal nitrogen is a nucleophilic center. |

Data derived from computational studies on related nitrile imine systems.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The energy and localization of these orbitals are critical for predicting how a molecule will interact with other reagents. youtube.com

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com

The LUMO represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. taylorandfrancis.com For the diphenyl nitrile imine generated from this compound, FMO analysis is key to predicting its behavior in cycloaddition reactions. DFT calculations are used to determine the energies of these frontier orbitals and the coefficients of the atomic orbitals that contribute to them. This analysis helps predict which atoms on the dipole and the dipolarophile will bond during a reaction. mdpi.com

Note: Values are representative and calculated using DFT (PBE0/def2-svpd level).

Mechanistic Elucidation through Computational Modeling

Computational modeling allows for the detailed exploration of reaction pathways, providing a step-by-step view of how reactants are converted into products. This is particularly valuable for transient species like nitrile imines.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as bonds are broken and formed. Characterizing the geometry and energy of the TS is crucial for understanding reaction kinetics and selectivity. Computational methods can "localize" these transient structures. For reactions involving nitrile imines, methods such as the nudged elastic band (NEB) are used to find the minimum energy path between reactants and products, with the highest point on this path corresponding to the transition state. nih.gov The calculated energy of the TS relative to the reactants gives the activation energy barrier, which determines the reaction rate.

Reaction coordinate analysis involves mapping the potential energy of a system as it evolves from reactants to products. This provides a profile of the entire reaction, showing the energy of reactants, products, intermediates, and transition states. By comparing the activation energies for different possible pathways, chemists can predict which reaction is kinetically favored. For the cycloaddition reactions of nitrile imines, computational analysis of the reaction coordinate has been used to explain why one regioisomeric product is formed over another. The pathway with the lower activation energy barrier is the one that proceeds faster and typically yields the major product. mdpi.com

In Silico Prediction of Regio- and Stereoselectivity

Many chemical reactions can potentially yield multiple isomers. Regioselectivity refers to the preference for one direction of bond formation over another, while stereoselectivity refers to the preference for the formation of one stereoisomer. Computational modeling is a powerful tool for predicting and rationalizing these outcomes.

In the context of the [3+2] cycloaddition of nitrile imines (generated from hydrazonoyl chlorides) to asymmetric alkenes, DFT calculations have been shown to correctly predict the observed regioselectivity. nih.govmdpi.com The calculations rationalize the outcome by analyzing two key factors:

FMO Interactions: The regioselectivity is often governed by the interaction between the HOMO of one reactant and the LUMO of the other. The reaction proceeds in a way that maximizes the overlap between the atomic orbitals with the largest coefficients in the respective frontier orbitals. mdpi.com

Activation Energies: By calculating the transition state energies for all possible pathways (e.g., the formation of different regioisomers), the kinetically preferred product can be identified. The pathway with the lowest energy transition state will be the dominant one.

Studies have found that for the reaction of nitrile imines with 5-methylidenehydantoin, the terminal nitrogen atom of the nitrile imine consistently connects to the more sterically hindered carbon atom of the double bond. nih.govmdpi.com This regioselective outcome was fully rationalized by DFT calculations of the minimum energy paths, which confirmed it as the kinetically favored route. nih.gov

Molecular Dynamics Simulations

A thorough review of the scientific literature indicates that specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented. MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This technique allows researchers to understand the dynamic evolution of a system, including conformational changes, solvent effects, and the stability of molecular complexes.

Intermolecular Interaction Analysis

The analysis of intermolecular and intramolecular interactions is crucial for understanding the crystal packing, physical properties, and biological activity of this compound and its derivatives. Computational and X-ray crystallography studies have shed light on the nature of these interactions.

A significant aspect of the molecular structure of this class of compounds is the potential for hydrogen bonding. In a study on a (Z)-N-Phenylbenzohydrazonoyl chloride derivative, intramolecular hydrogen bonds were identified as key stabilizing features. Specifically, the crystal structure analysis revealed the presence of N-H...Cl and C-H...Cl intramolecular hydrogen bonds. These interactions contribute to the planarity and conformational stability of the molecule.

Below is a table summarizing the types of intermolecular and intramolecular interactions observed in derivatives of this compound.

| Interaction Type | Donor | Acceptor | Description | Significance |

| Intramolecular Hydrogen Bond | N-H | Cl | Occurs between the hydrazone nitrogen's hydrogen and the chlorine atom. | Contributes to the stability of the (Z)-isomer and the planarity of the molecular backbone. |

| Intramolecular Hydrogen Bond | C-H | Cl | Involves a hydrogen atom from an adjacent phenyl ring and the chlorine atom. | Further stabilizes the molecular conformation. |

These detailed computational analyses of intermolecular forces are essential for the rational design of new materials and biologically active compounds based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for N'-Phenylbenzohydrazonoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via the reaction of phenylhydrazine derivatives with benzoyl chloride or its analogs. For example, phenylhydrazine (C₆H₅NHNH₂) reacts with benzoyl chloride (C₆H₅COCl) in anhydrous conditions, often catalyzed by bases like pyridine to absorb HCl byproducts . Variations include using substituted benzoyl chlorides or adjusting stoichiometry to optimize yields. Temperature control (0–5°C) is critical to minimize side reactions such as hydrolysis .

Q. How is the purity of this compound assessed using titration and spectroscopic methods?

Q. What precautions are necessary for handling this compound due to its reactivity?

- Methodological Answer : The compound is moisture-sensitive and hydrolyzes to release HCl. Handling requires:

- PPE : Gloves, goggles, and lab coats.

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C .

- Ventilation : Use fume hoods to avoid inhalation of vapors .

Advanced Research Questions

Q. How does this compound participate in cyclization reactions to form heterocycles?

- Methodological Answer : The compound acts as a precursor for 1,3,4-thiadiazoles or pyrazole derivatives. For example, reaction with thioureas (NH₂CSNH₂) in DMF at 80°C yields thiadiazoles via nucleophilic substitution and cyclization. Reaction progress is monitored by TLC, and products are characterized by LC-MS and X-ray crystallography .

Q. What experimental strategies resolve contradictions in reported reaction yields under varying conditions?

- Methodological Answer : Discrepancies in yields often arise from differences in solvent polarity, catalyst loading, or moisture content. A systematic approach includes:

Q. How can the stability of this compound be evaluated under thermal or photolytic stress?

- Methodological Answer : Stability studies involve:

- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures.

- UV-Vis Spectroscopy : Monitoring absorbance changes under UV light exposure.

- HPLC-PDA : Detecting degradation products (e.g., benzoic acid from hydrolysis) .

Q. What advanced analytical techniques are used to study its interaction with biomolecules?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.